molecular formula C10H5F6N B13124434 2,6-Bis(trifluoromethyl)-1h-indole

2,6-Bis(trifluoromethyl)-1h-indole

Cat. No.: B13124434
M. Wt: 253.14 g/mol
InChI Key: CJKQIQAGEVBXBL-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)-1h-indole is an organic compound characterized by the presence of two trifluoromethyl groups attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)-1h-indole typically involves the introduction of trifluoromethyl groups into the indole ring. One common method is the reaction of indole with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the compound through techniques such as recrystallization or chromatography is essential to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives. Substitution reactions can result in the formation of various substituted indole compounds.

Scientific Research Applications

2,6-Bis(trifluoromethyl)-1h-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)-1h-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 2,6-Bis(trifluoromethyl)benzyl alcohol
  • 2,6-Bis(trifluoromethyl)benzeneboronic acid

Uniqueness

2,6-Bis(trifluoromethyl)-1h-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications. Compared to similar compounds, it offers a unique combination of structural features and functional properties that can be leveraged in diverse scientific and technological contexts.

Properties

Molecular Formula

C10H5F6N

Molecular Weight

253.14 g/mol

IUPAC Name

2,6-bis(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H5F6N/c11-9(12,13)6-2-1-5-3-8(10(14,15)16)17-7(5)4-6/h1-4,17H

InChI Key

CJKQIQAGEVBXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(F)(F)F

Origin of Product

United States

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